Secretin porcine

Species-specific pharmacology Pancreatic secretion Secretin receptor subtypes

Secretin porcine (CAS 30632-15-6) is a 27-amino acid gastrointestinal peptide hormone that acts as a potent agonist at the secretin receptor, a class B G protein-coupled receptor (GPCR). It stimulates pancreatic ductal cells to secrete a high-volume, bicarbonate-rich fluid, a response exploited in diagnostic tests for pancreatic exocrine function and gastrinoma.

Molecular Formula C130H220N44O41
Molecular Weight 3055.4 g/mol
CAS No. 30632-15-6
Cat. No. B7880910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecretin porcine
CAS30632-15-6
Molecular FormulaC130H220N44O41
Molecular Weight3055.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N
InChIInChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t66-,67+,68+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,99-,100-,101-/m0/s1
InChIKeyJWQZOTGHUDZFMU-WIDFLDSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Secretin Porcine CAS 30632-15-6: Core Pharmacological and Procurement Profile for Diagnostic and Research Applications


Secretin porcine (CAS 30632-15-6) is a 27-amino acid gastrointestinal peptide hormone that acts as a potent agonist at the secretin receptor, a class B G protein-coupled receptor (GPCR) [1]. It stimulates pancreatic ductal cells to secrete a high-volume, bicarbonate-rich fluid, a response exploited in diagnostic tests for pancreatic exocrine function and gastrinoma [2]. As a biologic or synthetic peptide, it serves as a key reagent in clinical pancreatology, gastrointestinal research, and pharmacological studies of secretin receptor signaling. Structurally, porcine secretin differs from its human ortholog by two amino acid residues at positions 15 and 16 (Arg15→Gln, Ser16→Arg), a difference that can influence species-specific potency and receptor subtype recognition [1].

Why Secretin Porcine (CAS 30632-15-6) Cannot Be Assumed Interchangeable with Other Secretin Variants or Peptide Analogs


The secretin family exhibits marked species-specific differences in amino acid sequence, receptor affinity, and in vivo potency. Porcine secretin differs from human secretin by two residues (positions 15 and 16), from rat secretin by a single substitution at position 14, and from canine secretin at three positions [1]. These structural variations translate into quantifiable differences in receptor binding affinity (Ki values) and functional potency (EC50 values for cAMP accumulation and pancreatic bicarbonate secretion) across species [2][3]. Furthermore, substitution with structurally related peptides like VIP or PACAP results in orders-of-magnitude reductions in potency at the secretin receptor [4]. Consequently, experimental or diagnostic protocols established with porcine secretin cannot be reliably executed with human, rat, or other secretin variants without recalibration and validation. The diagnostic utility of porcine secretin—particularly in secretin stimulation tests (SST), endoscopic retrograde cholangiopancreatography (ERCP), and secretin-enhanced magnetic resonance cholangiopancreatography (sMRCP)—is predicated on its specific, well-characterized pharmacological profile. Generic substitution with an alternative secretin species or a related peptide would introduce uncontrolled variability in potency, receptor selectivity, and clinical outcome measures.

Quantitative Differentiation of Secretin Porcine (CAS 30632-15-6) Against Key Comparators: Binding, Functional Potency, and Clinical Performance


Species-Specific Pancreatic Secretory Potency: Rat Secretin > Porcine Secretin > Canine Secretin > Human Secretin

In a direct head-to-head comparison using a two-point parallel line bioassay in urethane-anesthetized rats, the potency of four species variants of secretin for stimulating pancreatic secretion was ranked: rat > porcine > canine > human. Porcine secretin served as the reference standard [1]. This rank order demonstrates that porcine secretin possesses intermediate potency, being significantly more potent than human secretin but less potent than rat secretin. In contrast, all four secretins inhibited gastrin-induced acid secretion to a similar extent (37–49% inhibition), indicating a receptor subtype-specific effect [1].

Species-specific pharmacology Pancreatic secretion Secretin receptor subtypes

Synthetic Porcine Secretin Bioequivalence to Biologic Porcine Secretin with Improved Safety Profile

A randomized, crossover clinical trial compared synthetic porcine secretin (SPS), synthetic human secretin (SHS), and biologic porcine secretin (BPS) in 12 subjects with chronic pancreatitis undergoing secretin stimulation test (SST) [1]. Peak bicarbonate measurements showed excellent correlation between SPS and SHS (R = 0.967) and across all three forms (ANOVA, p = 0.08). All three forms achieved 100% diagnostic accuracy for chronic pancreatitis. Notably, the synthetic forms (SPS and SHS) were associated with fewer side effects compared to BPS, with the exception of transient tachycardia, which occurred in up to 19% of subjects [1]. This establishes that synthetic porcine secretin is pharmacologically interchangeable with the biologic form but offers a more favorable adverse event profile.

Pancreatic function testing Bioequivalence Synthetic peptides

Synthetic Porcine Secretin Facilitates ERCP Cannulation in Pancreas Divisum: 89.3% Success vs. 6.3% Placebo

A multicenter, randomized, double-blind, placebo-controlled trial evaluated synthetic porcine secretin for facilitating minor papilla cannulation in 29 patients with pancreas divisum and difficult cannulation [1]. Overall, cannulation was successful in 25 of 28 patients (89.3%) receiving synthetic porcine secretin compared to only 1 of 16 patients (6.3%) receiving placebo (p < 0.0001). Mean time to successful cannulation was significantly shorter with secretin (2.63 minutes) versus placebo (4.75 minutes; p = 0.0001) [1]. No adverse events directly attributable to synthetic porcine secretin were documented.

ERCP Pancreas divisum Cannulation success

High-Affinity Binding and Potent cAMP Response at the Secretin Receptor (Ki = 4.6 nM, EC50 = 0.01 nM)

In a study characterizing wild-type secretin receptors (SecR) expressed in mammalian cells, porcine secretin demonstrated high-affinity binding with a Ki of 4.6 ± 1.0 nM and stimulated cAMP accumulation with an EC50 of 0.01 ± 0.01 nM [1]. These values represent the benchmark for wild-type receptor activity. In comparison, structurally related peptides such as VIP exhibit >1000-fold lower affinity at the secretin receptor (IC50 >1000 nM) [2], underscoring the high receptor selectivity of porcine secretin.

Receptor binding cAMP Secretin receptor pharmacology

Porcine Secretin Stimulates Pancreatic Bicarbonate Secretion with EC50 of 0.5 nM in Guinea Pig Ducts

In isolated interlobular duct segments from guinea pig pancreas, porcine secretin stimulated bicarbonate secretion in a dose-dependent manner with an EC50 of 0.5 nM [1]. Maximal secretory response was achieved at approximately 10 nM. For comparison, cholecystokinin (CCK) evoked a comparable maximal response with an EC50 of 0.2 nM, while bombesin was more potent (EC50 = 30 pM). Acetylcholine required concentrations three orders of magnitude higher (maximal effect at 10 μM) [1]. This quantitative EC50 value establishes the potency of porcine secretin in a physiologically relevant ex vivo model.

Pancreatic bicarbonate secretion Exocrine function Isolated ducts

Two Amino Acid Differences Between Porcine and Human Secretin: Arg15→Gln and Ser16→Arg

Porcine secretin differs from human secretin by two amino acid substitutions: Arg15 is replaced by Gln, and Ser16 is replaced by Arg in the human sequence [1]. Despite these differences, synthetic human and porcine secretins are functionally equipotent in human pancreatic function testing [2]. However, these sequence variations can affect receptor recognition in other species, as demonstrated by the distinct potency rank order observed in rats [3]. Rat secretin differs from porcine secretin by a single Gln-for-Arg substitution at position 14, highlighting how minor sequence changes can yield significant pharmacological differences [1].

Peptide structure Species variation Sequence homology

Evidence-Backed Application Scenarios for Secretin Porcine (CAS 30632-15-6) in Clinical Diagnostics and Biomedical Research


Secretin Stimulation Test (SST) for Diagnosing Chronic Pancreatitis and Gastrinoma

Synthetic porcine secretin (0.2 mcg/kg IV) is administered to stimulate pancreatic bicarbonate secretion. Peak bicarbonate concentrations are measured in duodenal aspirates. As demonstrated by Somogyi et al., synthetic porcine secretin provides 100% diagnostic accuracy for chronic pancreatitis and is bioequivalent to biologic porcine secretin (R=0.967 correlation) with fewer side effects [1]. This makes synthetic porcine secretin the preferred agent for pancreatic function testing in clinical gastroenterology laboratories.

Facilitation of Difficult Biliary and Pancreatic Cannulation During ERCP

In patients with pancreas divisum or other anatomic variations where minor papilla cannulation is challenging, synthetic porcine secretin is administered intravenously to stimulate pancreatic juice flow and enlarge the ductal orifice. The randomized controlled trial by Deviere et al. demonstrated an 89.3% cannulation success rate with secretin versus 6.3% with placebo, and a reduction in mean cannulation time from 4.75 minutes to 2.63 minutes [2]. This application is now standard of care in advanced endoscopy units, directly improving procedural efficiency and patient outcomes.

Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (sMRCP) for Pancreatic Ductal Imaging

Secretin porcine is administered prior to MRCP to stimulate pancreatic fluid secretion, distending the pancreatic duct and improving visualization of ductal anatomy, strictures, and anatomic variants such as pancreas divisum. The technique is non-invasive and provides both anatomic and functional information about pancreatic exocrine reserve [3]. While not approved as a contrast agent, this off-label use is widely adopted in specialized imaging centers for evaluating suspected chronic pancreatitis and pancreatic ductal pathology.

Secretin Receptor Pharmacology Research: Binding and Functional Assays

Porcine secretin serves as the reference agonist for secretin receptor studies. Its high-affinity binding (Ki = 4.6 nM) and potent cAMP response (EC50 = 0.01 nM) at the human secretin receptor [4] make it the benchmark for characterizing receptor mutants, evaluating antagonists, and screening compound libraries. Researchers can use these quantitative parameters to validate assay systems and to compare the activity of novel secretin analogs or allosteric modulators.

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